molecular formula C12H11ClN4OS B2476838 3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide CAS No. 946293-57-8

3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide

Cat. No.: B2476838
CAS No.: 946293-57-8
M. Wt: 294.76
InChI Key: JTCHTYLPOYBBCR-UHFFFAOYSA-N
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Description

3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H11ClN4OS and its molecular weight is 294.76. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Biological Significance

3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide, being a heterocyclic compound, may have implications in medicinal chemistry due to the presence of triazine and thiazine scaffolds. Triazine and its derivatives are known to exhibit a broad spectrum of biological activities, acting as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, and antimicrobial agents, among others. This makes the triazine nucleus an important core moiety for future drug development (Verma, Sinha, & Bansal, 2019).

Synthetic Pathways and Chemical Properties

The synthesis and structural properties of novel heterocyclic compounds like this compound offer insights into their potential application in medicinal chemistry. The compound's structure, involving chloro and thiazine groups, can lead to a variety of products depending on the type of amine and reaction conditions used. Understanding the synthetic pathways and structural properties can aid in the development of new drugs with optimized pharmacological properties (Issac & Tierney, 1996).

Potential in Drug Discovery

Compounds with 1,2,4-triazole derivatives show significant potential in drug discovery, exhibiting a range of biological activities. The structural variations possible with the 1,2,4-triazole core make it a versatile scaffold for the synthesis of new drugs. The broad spectrum of activities includes anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The development of novel triazole derivatives is driven by the need for more efficient preparations, considering current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

Pharmacological Applications

The pharmacological applications of triazoles are immense, with compounds demonstrating a wide range of activities, including antimicrobial, antifungal, antiviral, antiproliferative, analgesic, anti-inflammatory, and anti-tumor properties. This versatility makes 1,2,3-triazines and their derivatives, including this compound, potential candidates for developing drugs targeting a variety of diseases (Cascioferro et al., 2017).

Properties

IUPAC Name

3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c13-9-4-1-3-8(7-9)10(18)14-11-15-16-12-17(11)5-2-6-19-12/h1,3-4,7H,2,5-6H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCHTYLPOYBBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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